

Application Note: Structural Elucidation of 1,7-Dihydroxy-4-methoxyxanthone using NMR Spectroscopy

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Compound of Interest

Compound Name: 1,7-Dihydroxy-4-methoxyxanthone

Cat. No.: B162221

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthenes are a class of oxygenated heterocyclic compounds with a dibenzo- γ -pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi, and exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural determination is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like xanthenes.[1] This application note provides a detailed protocol and analysis for the structural characterization of **1,7-Dihydroxy-4-methoxyxanthone** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural elucidation of **1,7-Dihydroxy-4-methoxyxanthone** is achieved by systematically analyzing data from various NMR experiments.

- ^1H NMR: Provides information on the number and chemical environment of protons.

- ^{13}C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH_2 , and CH_3 groups, aiding in the assignment of carbon signals.[\[2\]](#)[\[3\]](#)
- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin coupling networks, establishing connectivity between adjacent protons.[\[4\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (^1H - ^{13}C one-bond correlations).[\[5\]](#)[\[6\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (^1H - ^{13}C long-range correlations), which is crucial for assembling the molecular skeleton.[\[5\]](#)[\[7\]](#)

By integrating the information from these experiments, the complete chemical structure, including the precise placement of hydroxyl and methoxy substituents on the xanthone core, can be definitively established.

Structural Elucidation of 1,7-Dihydroxy-4-methoxyxanthone

The complete assignment of the ^1H and ^{13}C NMR spectra for **1,7-Dihydroxy-4-methoxyxanthone** is achieved through the combined analysis of 1D and 2D NMR data. The data presented below is based on the reported values in the literature and typical chemical shifts for this class of compounds. The primary reference for the actual spectral data is X.D. Yang, L.Z. Xu, S.L. Yang, *Phytochemistry*, 58 (2001) 1245-1247.[\[8\]](#)

NMR Spectral Data Summary

The following table summarizes the assigned ^1H and ^{13}C NMR chemical shifts and key 2D correlations for **1,7-Dihydroxy-4-methoxyxanthone**, typically recorded in DMSO-d_6 .

Atom No.	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity (J in Hz)	Key 2D Correlations (COSY, HMBC)
1	161.5	-	-	HMBC: H-2, 1-OH
2	97.5	6.35	d (2.2)	COSY: H-3; HMBC: C-1, C-3, C-4a
3	92.0	6.25	d (2.2)	COSY: H-2; HMBC: C-2, C-4, C-9a
4	165.0	-	-	HMBC: H-2, H-3, 4-OCH ₃
4a	157.0	-	-	HMBC: H-2, H-3, H-5
5	115.5	7.50	d (8.8)	COSY: H-6; HMBC: C-4a, C-7, C-8a
6	123.0	7.10	dd (8.8, 2.5)	COSY: H-5, H-8; HMBC: C-7, C-8, C-8a
7	160.0	-	-	HMBC: H-5, H-6, H-8, 7-OH
8	107.0	6.95	d (2.5)	COSY: H-6; HMBC: C-6, C-7, C-8a, C-9
8a	145.0	-	-	HMBC: H-5, H-6, H-8
9	182.0	-	-	HMBC: H-2, H-3, H-5, H-8
9a	105.0	-	-	HMBC: H-2, H-3

1-OH	-	12.80	s	HMBC: C-1, C-2, C-9a
7-OH	-	10.90	s	HMBC: C-6, C-7, C-8
4-OCH ₃	56.0	3.85	s	HMBC: C-4

Experimental Protocols

1. Sample Preparation

- Weigh 5-10 mg of purified **1,7-Dihydroxy-4-methoxyxanthone**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity (≥99.9% D).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample height is adequate for the instrument's probe (typically ~4.5 cm).
- Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general protocols for acquiring NMR data on a 400 MHz (or higher) spectrometer. Parameters should be optimized based on the specific instrument and sample concentration.

2.1 ¹H NMR Spectroscopy

- Pulse Program: Standard single-pulse (zg30 or similar).
- Solvent: DMSO-d₆.
- Spectral Width: 0-16 ppm.
- Acquisition Time: ~2-3 seconds.

- Relaxation Delay (d1): 2 seconds.
- Number of Scans (ns): 16-64.
- Receiver Gain: Autogain.
- Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the residual solvent peak (DMSO-d₆) to δ 2.50 ppm.

2.2 ¹³C NMR and DEPT-135 Spectroscopy

- Pulse Program: Standard proton-decoupled pulse program for ¹³C (e.g., zgpg30); DEPT-135 pulse program.
- Solvent: DMSO-d₆.
- Spectral Width: 0-200 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans (ns): 1024-4096 (or more, depending on concentration).
- Receiver Gain: Autogain.
- Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the solvent peak to δ 39.52 ppm. For DEPT-135, CH/CH₃ signals will be positive, and CH₂ signals will be negative.^[9]

2.3 2D COSY Spectroscopy

- Pulse Program: Standard COSY (cosygppqf or similar).
- Spectral Width (F1 and F2): 0-16 ppm.
- Number of Increments (F1): 256-512.

- Number of Scans (ns): 4-8 per increment.
- Relaxation Delay (d1): 1.5-2 seconds.
- Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

2.4 2D HSQC Spectroscopy

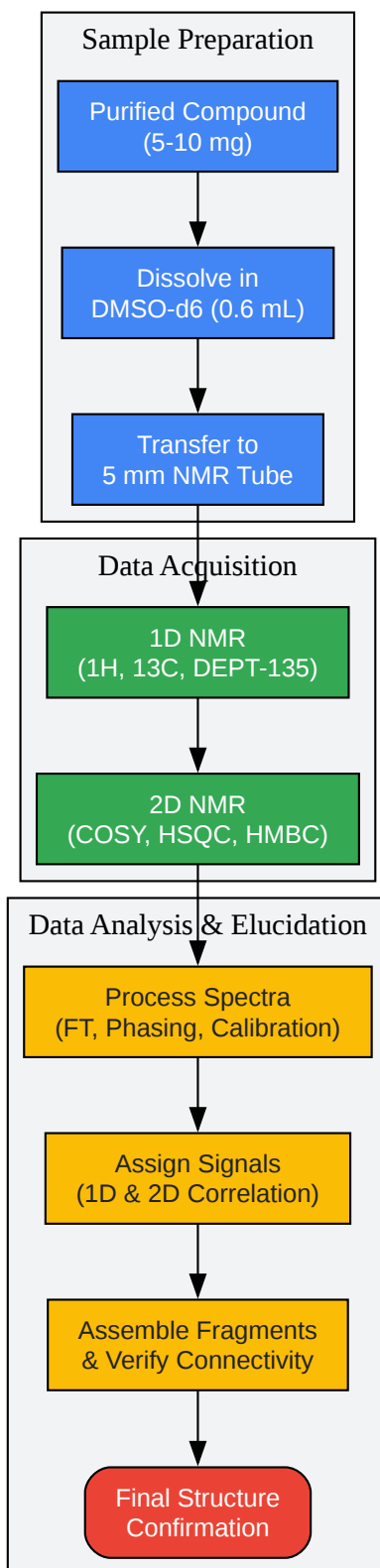
- Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2 or similar).
- Spectral Width (F2 - ^1H): 0-16 ppm.
- Spectral Width (F1 - ^{13}C): 0-200 ppm.
- ^1J C-H Coupling Constant: Optimized for ~145-160 Hz (aromatic/aliphatic).
- Number of Increments (F1): 128-256.
- Number of Scans (ns): 8-16 per increment.
- Relaxation Delay (d1): 1.5 seconds.
- Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.

2.5 2D HMBC Spectroscopy

- Pulse Program: Standard HMBC (hmbcgplpndqf or similar).
- Spectral Width (F2 - ^1H): 0-16 ppm.
- Spectral Width (F1 - ^{13}C): 0-200 ppm.
- Long-Range Coupling Constant (^nJ C-H): Optimized for 8-10 Hz.
- Number of Increments (F1): 256-512.
- Number of Scans (ns): 16-32 per increment.

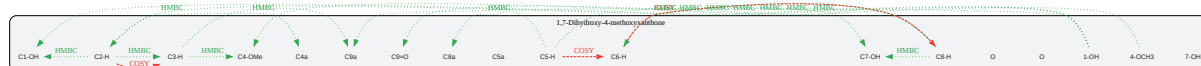
- Relaxation Delay (d1): 2 seconds.
- Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Visualizations



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Caption: General workflow for the structural elucidation of a natural product via NMR spectroscopy.



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Caption: Key COSY (red) and HMBC (green) correlations for **1,7-Dihydroxy-4-methoxyxanthone**.

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